![molecular formula C16H15NO2S2 B5685557 2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5685557.png)

2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

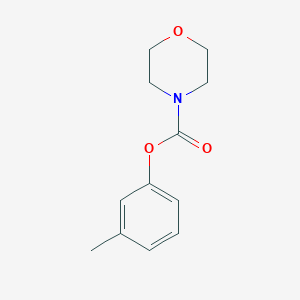

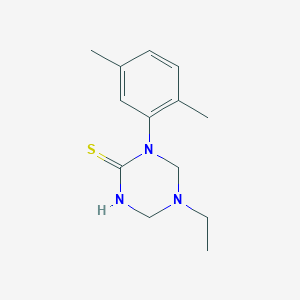

“2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole” is a chemical compound with the molecular formula C16H15NO2S . It has an average mass of 285.361 Da and a monoisotopic mass of 285.082336 Da .

Synthesis Analysis

The synthesis of such compounds often involves the use of quinones like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is a widely used quinone with a high reduction potential . It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Molecular Structure Analysis

The molecular structure of “2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole” can be analyzed using various spectroscopic techniques . The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .Chemical Reactions Analysis

The chemical reactions involving “2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole” could involve the use of DDQ as an oxidant . DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole” can be determined using various analytical techniques . It has an average mass of 285.361 Da and a monoisotopic mass of 285.082336 Da .Scientific Research Applications

Materials Science and Surface Chemistry

The 3,4-dimethoxybenzyl group serves as a protective moiety for the thiol group, enhancing the solubility and stability of precursor molecules. During the formation of self-assembled monolayers (SAMs), this protective group is cleaved off, especially at elevated temperatures and in the presence of protons (e.g., trifluoroacetic acid). Researchers have demonstrated that SAMs formed from these protected thiols exhibit the same quality and structure as those obtained from unprotected thiols . These findings are valuable for designing functionalized surfaces, sensors, and molecular electronics.

Antifungal Agents

Although specific studies on 2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole are limited, related benzyl-substituted thiobenzoazoles have been investigated as potential antifungal agents. Green synthesis methods using water and benzyl halides have been explored to prepare these compounds. Further research could explore the antifungal properties of our target compound .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been known to exhibit anti-tubercular properties

Mode of Action

It is known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Biochemical Pathways

It is known that benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Pharmacokinetics

The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor , which could potentially enhance the bioavailability of the compound.

Result of Action

It is known that the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation , which could potentially lead to changes in the structure and function of the target molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . Therefore, factors such as temperature and pH could potentially influence the compound’s action and stability.

Future Directions

The future directions for the research and application of “2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole” could involve further exploration of its synthesis, properties, and potential applications. The use of the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety presents interesting possibilities for future research .

properties

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methylsulfanyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S2/c1-18-13-8-7-11(9-14(13)19-2)10-20-16-17-12-5-3-4-6-15(12)21-16/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJHJZHJCMZRCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4-Dimethoxybenzyl)sulfanyl]-1,3-benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2,4-difluorophenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5685498.png)

![N,N,4-trimethyl-5-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685501.png)

![4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5685505.png)

![9-hydroxy-4-(piperidin-1-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5685513.png)

![6-benzylidene-3-(2-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5685520.png)

![2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B5685528.png)

![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5685563.png)